Synthesis, Characterization, and Application of 3,5-Dimethyl-1-nicotinoylpyrazole: A Technical Whitepaper
Synthesis, Characterization, and Application of 3,5-Dimethyl-1-nicotinoylpyrazole: A Technical Whitepaper
Executive Summary & Chemical Rationale
3,5-Dimethyl-1-nicotinoylpyrazole (CAS: 17605-86-6) is a specialized acylpyrazole derivative characterized by the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol [1]. In contemporary organic synthesis and pharmaceutical development, 1-acylpyrazoles are highly valued as mild, chemoselective acylating agents[2].
The fundamental chemical rationale behind their utility lies in the electronic structure of the pyrazole ring. Unlike standard aliphatic amides where the nitrogen lone pair delocalizes into the carbonyl carbon (providing resonance stability), the lone pair on the pyrazole nitrogen is integrated into the aromatic π-system. This "twisted amide" character deprives the carbonyl carbon of electron density, rendering it highly electrophilic and susceptible to nucleophilic attack—much like an acid anhydride or chloride, but with superior bench-stability[2].
Furthermore, the inclusion of the 3,5-dimethyl groups provides essential steric shielding. This steric bulk fine-tunes the reactivity, protecting the acyl group from premature aqueous hydrolysis while maintaining rapid reaction kinetics when exposed to unhindered nucleophiles, such as primary amines[3].
Experimental Methodology: Synthesis Protocol
Causality in Experimental Design
The synthesis is driven by the nucleophilic acyl substitution of nicotinoyl chloride by 3,5-dimethylpyrazole[4]. Because nicotinoyl chloride is highly moisture-sensitive and prone to self-condensation, it is typically utilized as a hydrochloride salt. Consequently, the reaction necessitates a non-nucleophilic organic base, such as triethylamine (TEA).
The base serves a critical dual purpose:
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It neutralizes the hydrochloride salt to liberate the free acid chloride.
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It acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution[5].
Without the base, the generated HCl would protonate the 3,5-dimethylpyrazole, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is selected as the solvent because its aprotic nature prevents competitive solvolysis, while its low boiling point facilitates easy removal during the concentration phase[5].
Step-by-Step Protocol
This protocol is designed as a self-validating system, utilizing visual and chemical phase-separation cues to confirm successful progression.
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Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 3,5-dimethylpyrazole (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.
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Base Addition: Add triethylamine (2.5 equiv) to the solution via syringe. The excess base accounts for the complete neutralization of the nicotinoyl chloride hydrochloride salt.
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Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This temperature control is critical to suppress exothermic side reactions and minimize the formation of ketene intermediates. Slowly add nicotinoyl chloride hydrochloride (1.1 equiv) portion-wise over 15 minutes[4].
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 12–16 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The consumption of the UV-active nicotinoyl chloride and the appearance of a new, less polar UV-active spot confirms conversion.
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Workup and Phase Separation: Quench the reaction with saturated aqueous NaHCO3[5]. Transfer the mixture to a separatory funnel. Self-Validation: The biphasic system acts as an intrinsic purification step. The water-soluble TEA·HCl byproduct and unreacted acid partition into the aqueous layer, while the target 3,5-dimethyl-1-nicotinoylpyrazole remains in the denser DCM organic layer.
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Isolation: Extract the aqueous layer twice with fresh DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude material via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure compound as a crystalline solid.
Figure 1: Mechanistic workflow for the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole.
Quantitative Data & Characterization
Thorough characterization is required to confirm the structural integrity of the synthesized batch before downstream application. The following table summarizes the standard analytical profile for pure 3,5-dimethyl-1-nicotinoylpyrazole[1].
| Parameter | Analytical Technique | Expected Value / Observation | Diagnostic Significance |
| Molecular Weight | Mass Spectrometry (ESI-MS) | m/z 202.1 [M+H]⁺ | Confirms exact mass (201.22 g/mol theoretical)[1]. |
| Physical State | Visual Inspection | White to off-white crystalline solid | Indicates high purity; yellowing suggests trapped TEA·HCl. |
| Carbonyl Stretch | IR Spectroscopy (ATR) | ~1710 cm⁻¹ (C=O stretch) | Confirms the presence of the "twisted" amide bond. |
| Aromatic Protons | ¹H NMR (400 MHz, CDCl₃) | δ 7.40 – 9.20 ppm (m, 4H) | Validates the intact pyridine (nicotinoyl) ring. |
| Pyrazole Proton | ¹H NMR (400 MHz, CDCl₃) | δ ~6.05 ppm (s, 1H) | Confirms the C4 proton on the pyrazole ring. |
| Methyl Protons | ¹H NMR (400 MHz, CDCl₃) | δ ~2.25 (s, 3H), 2.60 (s, 3H) | Validates the 3,5-dimethyl substitution pattern. |
Downstream Applications & Workflows
3,5-Dimethyl-1-nicotinoylpyrazole exhibits dual-mode utility in advanced chemical research, functioning both as a reactive intermediate and a structural ligand.
Pathway A: Selective Nicotinoylation of Amines
In pharmaceutical synthesis, the nicotinamide motif is a critical pharmacophore (e.g., in hedgehog signaling pathway inhibitors)[3]. 3,5-Dimethyl-1-nicotinoylpyrazole acts as a highly selective acylating agent. When reacted with primary or secondary amines, the pyrazole ring acts as an excellent leaving group, transferring the nicotinoyl group to the amine to form a stable nicotinamide. This method is vastly superior to using raw nicotinoyl chloride when the substrate contains delicate, unprotected hydroxyl groups, as the acylpyrazole will selectively target the amine.
Pathway B: Metalla-Supramolecular Coordination
Beyond its reactivity, the compound serves as an N,N'-bidentate ligand. The nitrogen atom on the pyridine ring and the available nitrogen on the pyrazole ring can coordinate to transition metal cations (such as Pd²⁺ or Pt²⁺). This coordination drives the self-assembly of metalla-supramolecular architectures, such as molecular rectangles and squares, which are utilized in host-guest chemistry and advanced materials science.
Figure 2: Dual-pathway application logic of 3,5-dimethyl-1-nicotinoylpyrazole.
References
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PubChem Compound Summary for CID 205203, Pyrazole, 3,5-dimethyl-1-nicotinoyl- Source: National Institutes of Health (NIH) / PubChem URL:1
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DETECTION OF LIQUID CRYSTAL GASES (REACTIVE MATERIALS) Source: Defense Technical Information Center (DTIC) URL:4
-
Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion Source: eScholarship (University of California) URL:5
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US7888364B2 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL:3
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ДИСЕРТАЦІЯ (Referencing Ried, W.; Schleimer, B. "1-Acyl-3,5-dimethylpyrazole as an Acylation Agent") Source: V. N. Karazin Kharkiv National University URL:2
Sources
- 1. Pyrazole, 3,5-dimethyl-1-nicotinoyl- | C11H11N3O | CID 205203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.karazin.ua [chemistry.karazin.ua]
- 3. US7888364B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. escholarship.org [escholarship.org]
